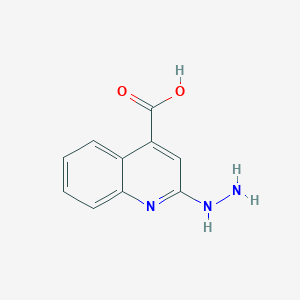

2-Hydrazinylquinoline-4-carboxylic acid

Beschreibung

Contextual Significance of Quinoline-Based Scaffolds in Advanced Organic Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. nih.govnih.govnih.gov Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it an ideal framework for the development of a wide range of functionalized molecules. nih.govnih.govchemicalbook.com The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse library of derivatives with distinct chemical and biological properties. nih.govnih.gov

In advanced organic chemistry, quinoline-based scaffolds serve as crucial building blocks for the synthesis of complex molecular architectures. nih.gov They are integral to the development of novel catalysts, ligands for metal complexes, and functional materials. The aromatic nature of the quinoline system, combined with the ability to tune its electronic properties through substitution, makes it a valuable component in the design of organic light-emitting diodes (OLEDs), chemosensors, and dyes.

Historical Development and Evolution of Research on Quinoline-4-carboxylic Acid Derivatives

The study of quinoline-4-carboxylic acid and its derivatives has a rich history, with early research laying the groundwork for many modern applications. researchgate.netresearchgate.net Initially, the focus was on the synthesis of the core structure, with methods like the Doebner-von Miller and Pfitzinger reactions being cornerstone synthetic routes. researchgate.netresearchgate.net These classical methods, while effective, often required harsh reaction conditions and resulted in modest yields. researchgate.net

Over the decades, research has evolved towards the development of more efficient and environmentally benign synthetic methodologies. researchgate.net This includes the use of microwave-assisted synthesis, ultrasound irradiation, and the development of novel catalysts to improve reaction times and yields. researchgate.net

A significant area of evolution has been the exploration of the biological activities of quinoline-4-carboxylic acid derivatives. Early discoveries of their antimicrobial and antimalarial properties spurred further investigation into their potential as therapeutic agents. researchgate.net This led to the synthesis and evaluation of a vast number of derivatives, including esters, amides, and hydrazides, with the aim of enhancing their biological efficacy and understanding their structure-activity relationships. nih.govfrontiersin.org The introduction of a hydrazide moiety at the 4-position, for instance, has been a key strategy in creating precursors for a variety of bioactive compounds. nih.govnih.gov

Rationale for Focused Academic Inquiry into 2-Hydrazinylquinoline-4-carboxylic Acid

The focused academic inquiry into this compound stems from its potential as a versatile intermediate in the synthesis of a wide array of novel compounds with significant biological activities. The presence of three key functional groups—the quinoline ring system, the carboxylic acid group, and the hydrazinyl group—provides a platform for diverse chemical modifications.

The hydrazinyl group at the 2-position is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazones. nih.gov This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of derivatives for biological screening. The resulting hydrazones have been the subject of extensive research and have shown a broad spectrum of activities.

The carboxylic acid at the 4-position offers another site for modification, such as esterification or amidation, further expanding the diversity of accessible derivatives. nih.gov The combination of these reactive sites makes this compound a highly valuable building block for medicinal chemists.

The rationale for its investigation is further supported by the observed biological activities of its derivatives. Numerous studies on 2-aryl-quinoline-4-carboxylic acid hydrazide-hydrazones have demonstrated their potential as antimicrobial and antifungal agents. nih.gov For example, certain derivatives have shown potent activity against Escherichia coli and Candida albicans. nih.gov Furthermore, the quinoline-4-carboxylic acid scaffold itself is a component of several established drugs, underscoring the therapeutic potential of this class of compounds.

Detailed research into the synthesis and reactivity of this compound is crucial for unlocking the full potential of this molecular scaffold. Understanding its chemical behavior allows for the rational design of new derivatives with tailored properties, paving the way for the discovery of novel therapeutic agents and functional materials.

Detailed Research Findings

While direct research exclusively focused on this compound is limited, extensive studies on its derivatives, particularly hydrazones, provide significant insights into its importance and potential applications.

A common synthetic route to obtain the hydrazide precursor involves the reaction of an ethyl quinoline-4-carboxylate (B1235159) with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux. nih.gov This key intermediate, this compound hydrazide, is then typically reacted with various aromatic or heterocyclic aldehydes to yield a series of hydrazones.

The biological evaluation of these hydrazone derivatives has yielded promising results. For instance, a study on a series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones revealed that compounds bearing a nitro substituent on the arylidene moiety exhibited the most potent antifungal and antibacterial activities against E. coli. nih.gov One particular compound from this series displayed antifungal activity comparable to the standard drug nystatin. nih.gov

Table 1: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Activity | Key Findings |

| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazones | Antimicrobial, Antifungal | Potent activity against E. coli and C. albicans, especially nitro-substituted derivatives. nih.gov |

| Quinoline-4-carbohydrazide–acrylamide hybrids | Anticancer | Exhibited cytotoxic potential against MCF-7 breast carcinoma cells. nih.gov |

| 2-Substituted phenylquinoline-4-carboxylic acid hydrazides | Histone Deacetylase (HDAC) Inhibition | Showed selectivity for HDAC3 inhibition, a target in cancer therapy. frontiersin.org |

It is important to note that while these findings are for derivatives, they underscore the significance of this compound as the core scaffold from which these active compounds are derived. The inherent reactivity of the hydrazinyl group is central to the synthesis of these diverse and biologically active molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydrazinylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-9-5-7(10(14)15)6-3-1-2-4-8(6)12-9/h1-5H,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVPCNLXBKWZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40528117 | |

| Record name | 2-Hydrazinylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89267-29-8 | |

| Record name | 2-Hydrazinylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinylquinoline 4 Carboxylic Acid and Its Analogues

Classical and Modern Approaches to Quinoline-4-carboxylic Acid Core Synthesis

The construction of the quinoline-4-carboxylic acid framework is a pivotal step in the synthesis of 2-hydrazinylquinoline-4-carboxylic acid. The Pfitzinger and Doebner reactions represent two of the most prominent and enduring methods for achieving this transformation. researchgate.net While both reactions yield the desired quinoline (B57606) core, they employ different starting materials and reaction conditions, offering chemists flexibility in their synthetic design.

Pfitzinger Reaction Protocols and Mechanistic Insights

The Pfitzinger reaction, a powerful tool for the synthesis of substituted quinoline-4-carboxylic acids, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net This reaction has been a mainstay in heterocyclic chemistry for over a century and continues to be adapted and improved. researchgate.net

The quintessential Pfitzinger reaction involves the base-catalyzed condensation of isatin with a variety of ketones and aldehydes. wikipedia.orgjocpr.com The reaction is typically carried out in a strong alkaline medium, such as potassium hydroxide (B78521). sciencemadness.org The nature of the carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the resulting quinoline-4-carboxylic acid. For instance, the reaction of isatin with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid. sciencemadness.org Similarly, other enolizable ketones and aldehydes can be employed to generate a diverse library of quinoline derivatives. jocpr.com However, the reaction can be sensitive to the nature of the reactants and conditions, with some combinations leading to low yields or the formation of tars, particularly with simple aldehydes like acetaldehyde (B116499) which are unstable in strong alkali. sciencemadness.org

Table 1: Examples of Pfitzinger Reaction with Various Carbonyl Compounds

| Isatin Derivative | Carbonyl Compound | Product | Reference |

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | sciencemadness.org |

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | nih.gov |

| 5-Substituted isatins | 4-(4-(dimethylamino)phenyl)but-3-en-2-one | 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids | nih.gov |

| Isatin | Various Ketones (e.g., benzophenone, acetylacetone) | Corresponding 2,3-disubstituted quinoline-4-carboxylic acids | ijsr.net |

A significant advancement in the Pfitzinger reaction involves the use of enaminones as the carbonyl component. researchgate.netnih.gov This modification offers a one-pot synthesis of quinoline-4-carboxylic acids, often with improved yields and practicality compared to using traditional 1,3-dicarbonyl compounds. nih.gov The reaction proceeds by refluxing isatin and an enaminone in the presence of an aqueous base like potassium hydroxide or sodium hydroxide, followed by acidification. nih.gov This approach has been successfully employed to synthesize a range of quinoline-4-carboxylic acids and their corresponding esters under mild conditions. thieme-connect.com For example, the reaction of isatins with N,N-dimethylenaminones mediated by trimethylchlorosilane (TMSCl) in alcohols can directly produce quinoline-4-carboxylic esters in good yields. thieme-connect.com

The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate (isatinate). wikipedia.org This intermediate then reacts with the carbonyl compound. The aniline (B41778) nitrogen of the opened isatin attacks the carbonyl carbon of the ketone or aldehyde to form an imine, which then tautomerizes to an enamine. wikipedia.org The subsequent intramolecular cyclization of the enamine onto the aromatic ring, followed by dehydration, leads to the formation of the final quinoline-4-carboxylic acid product. wikipedia.org

Doebner Reaction Pathways and By-product Formation

The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction that brings together an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.org A key advantage of the Doebner reaction is its tolerance for a wider variety of substituents on the aniline starting material compared to the Pfitzinger reaction. nih.gov

The core of the Doebner reaction is the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org The reaction mechanism is not definitively established, with two primary pathways proposed. wikipedia.org One proposed mechanism involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aniline and subsequent cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

The Doebner reaction can sometimes be limited by low yields, especially when using electron-deficient anilines. nih.gov However, modifications such as the Doebner hydrogen-transfer reaction have been developed to overcome this limitation, allowing for the synthesis of a broader range of substituted quinolines. nih.gov It has been reported that the reaction can fail with certain substrates, such as 2-chloro-5-aminopyridine, where cyclization occurs at the amino group leading to a pyrrolidine (B122466) derivative instead of the expected quinoline. wikipedia.org

Formation of 2-Methylquinoline-4-carboxylic Acid By-products

While the Doebner reaction is effective for producing 2-substituted-quinoline-4-carboxylic acids, it is not without complexities, including the formation of by-products. A notable by-product is the corresponding 2-methylquinoline-4-carboxylic acid derivative. sci-hub.se Research has indicated that the formation of this by-product is highly dependent on the reaction conditions and the order of reactant addition. sci-hub.se

Specifically, when pyruvic acid and an aromatic amine are stirred together in ethanol (B145695) before the addition of an aldehyde, the formation of the 2-methylquinoline-4-carboxylic acid by-product can be favored. sci-hub.se This outcome is particularly pronounced when the aniline starting material contains electron-donating groups. sci-hub.se The proposed mechanism suggests that two molecules of pyruvic acid react with the aromatic amine, leading to the formation of the 2-methyl derivative, a pathway that competes with the standard Doebner reaction. sci-hub.se This finding underscores the importance of controlling the sequence of reagent mixing to direct the reaction toward the desired 2-substituted product rather than the 2-methyl by-product. sci-hub.se

Proposed Mechanisms for Doebner Reaction Variants

The precise mechanism of the Doebner reaction has been a subject of discussion, with several plausible pathways proposed.

Aldol Condensation First: One proposed mechanism begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde. This step forms a β,γ-unsaturated α-ketocarboxylic acid. Following this, a Michael-type addition of the aniline to this intermediate occurs. The subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the final quinoline-4-carboxylic acid. wikipedia.org

Schiff Base First: An alternative mechanism posits that the initial step is the formation of a Schiff base (an imine) from the reaction of the aniline and the aldehyde, with the elimination of water. This Schiff base then reacts with the enol form of pyruvic acid. From this point, the pathway converges with the first mechanism, proceeding through cyclization and dehydration to form the quinoline ring system. wikipedia.org

Hydrogen-Transfer Oxidation: A key step in the final stage of the reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Mechanistic studies, including those using deuterated reagents, suggest that this oxidation can occur via a hydrogen transfer mechanism. The imine intermediate, formed from the aniline and aldehyde, can act as the hydrogen acceptor, facilitating the oxidation of the dihydroquinoline intermediate to the stable quinoline product. nih.gov The related Doebner-Miller reaction is thought to proceed through a more complex fragmentation-recombination mechanism. wikipedia.org

Interactive Table: Proposed Doebner Reaction Mechanisms

| Proposed Mechanism | Initial Step | Key Intermediates | Final Step |

|---|---|---|---|

| Aldol Condensation First | Aldol condensation of pyruvic acid and aldehyde | β,γ-Unsaturated α-ketocarboxylic acid | Cyclization and Dehydration |

| Schiff Base First | Formation of Schiff base from aniline and aldehyde | Schiff base, Aniline derivative | Cyclization and Dehydration |

Other Cyclization and Annulation Strategies for Quinoline Formation

Beyond the classic name reactions, a variety of modern cyclization and annulation strategies have been developed for the synthesis of the quinoline core, offering alternative routes with different substrate scopes and reaction conditions.

Oxidative Annulation: Recent advances have focused on transition-metal-catalyzed oxidative annulation reactions. mdpi.comresearchgate.net Catalysts based on cobalt, copper, and palladium have been successfully employed for the cyclization of substrates like 2-aminoaryl alcohols with ketones to produce quinolines in high yields. researchgate.net These methods often utilize environmentally benign oxidants like dioxygen. mdpi.com

Electrocatalytic [4+2] Annulation: An electrochemical approach provides a metal-free and oxidant-free method for quinoline synthesis. This strategy involves an electro-redox [4+2] cycloaddition of cinnamyl 2-(phenylamino)-acetates or amides, using a catalytic amount of an iodide salt to generate the reactive intermediates required for cyclization. acs.org

Electrophilic Cyclization of N-(2-Alkynyl)anilines: Substituted quinolines can be readily prepared under mild conditions through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. Various electrophiles, including iodine, bromine, and selenium reagents, can be used to initiate the cyclization, affording 3-functionalized quinolines. nih.gov

Dipolar Cyclization Reactions: The use of pyridinium (B92312) and quinolinium 1,4-zwitterions as building blocks has enabled novel dipolar cyclization strategies, such as [4+3] and [3+3] cycloadditions, to construct complex fused heterocyclic systems containing the quinoline moiety. nih.gov

Introduction of the Hydrazine (B178648) Moiety: Ester-to-Hydrazide Conversion

Once the quinoline-4-carboxylic acid scaffold is synthesized, the next crucial transformation is the conversion of the carboxylic acid group into a hydrazide. This is typically achieved by first converting the carboxylic acid to an ester, followed by reaction with hydrazine.

Amidation and Hydrazinolysis of Carboxylic Acid Esters

The conversion of an ester to a hydrazide, a process known as hydrazinolysis, is a specific type of amidation. The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alcohol (alkoxide) as a leaving group to form the stable acid hydrazide. researchgate.netquora.com

This method is widely applicable. For instance, 2-methyl-quinoline-4-carboxylic acid hydrazide is synthesized by refluxing the corresponding methyl or ethyl ester with hydrazine hydrate (B1144303) in a solvent like methanol (B129727). chemicalbook.com The resulting hydrazide often has poor solubility in the alcohol solvent and may precipitate out of the solution upon cooling, which simplifies its isolation. quora.com This general procedure has been used to prepare a variety of 2-aryl-quinoline-4-carboxylic acid hydrazides as precursors for further derivatization. nih.gov

Optimization of Reaction Conditions for Hydrazide Formation

The efficiency of hydrazide formation can be significantly influenced by the reaction conditions. Optimization of these parameters is key to achieving high yields and purity.

Reagents and Stoichiometry: A large excess of hydrazine hydrate (often 15 to 20 equivalents) is commonly used to drive the reaction to completion and minimize potential side reactions. researchgate.net The reaction is typically carried out using the ester precursor.

Solvent and Temperature: Alcohols such as methanol or ethanol are the most common solvents for this transformation. researchgate.net The reaction is usually conducted under reflux conditions to ensure a sufficient reaction rate. chemicalbook.comresearchgate.net

Reaction Time and Work-up: Reaction times can vary from a few hours to overnight, and progress is often monitored by thin-layer chromatography (TLC). researchgate.net A common work-up procedure involves cooling the reaction mixture in a refrigerator to induce precipitation of the solid hydrazide product. The product is then collected by filtration and can be washed with water to remove the excess, water-soluble hydrazine hydrate. researchgate.net

Interactive Table: Optimization Parameters for Hydrazide Formation

| Parameter | Common Conditions | Rationale |

|---|---|---|

| Hydrazine Amount | Large excess (e.g., 15-20 eq.) | Drives equilibrium towards product formation. |

| Solvent | Methanol or Ethanol | Good solubility for the ester; product may precipitate on cooling. |

| Temperature | Reflux | Increases reaction rate. |

Advanced Synthetic Strategies and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, significant efforts have been directed towards developing greener synthetic routes for quinolines. nih.gov Conventional methods often rely on harsh conditions, hazardous reagents, and toxic solvents, leading to environmental concerns. benthamdirect.comtandfonline.com

Modern approaches aim to mitigate these issues by adhering to the principles of green chemistry:

Green Solvents: There is a strong trend towards replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol. tandfonline.com

Energy Efficiency: Microwave and ultrasound-assisted syntheses are being explored as energy-efficient techniques that can dramatically reduce reaction times and improve yields. benthamdirect.comtandfonline.comijpsjournal.com

Catalysis: The development of reusable catalysts, such as nanocatalysts, is a key area of research. These catalysts can replace stoichiometric, often toxic, traditional catalysts, leading to waste reduction and improved atom economy. acs.org

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot synthesis) reduces the need for intermediate purification steps, thus saving solvents, time, and energy. nih.gov

Atom Economy: Advanced strategies like the electrocatalytic annulation described earlier improve atom economy by avoiding the use of external chemical oxidants, which would otherwise become waste products. acs.org

These green methodologies are not only beneficial for the environment but also often lead to more efficient and economically viable processes for the synthesis of quinoline-based compounds. benthamdirect.comijpsjournal.com

Synthetic Routes to Key Precursors and Intermediates

2-Hydroxyquinoline-4-carboxylic acid is a crucial intermediate in the synthesis of various quinoline-based compounds. A common and versatile method for its preparation is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the amide bond in isatin, followed by condensation with the carbonyl compound and subsequent cyclization and dehydration to form the quinoline ring. wikipedia.org

Another approach involves the oxidation of 2-hydroxy-4-halogenomethylquinolines with alkaline hydrogen peroxide. researchgate.netwikipedia.org This method provides a high-yield route to 2-hydroxyquinoline-4-carboxylic acids, which can be substituted on the quinoline nucleus. researchgate.netwikipedia.org The starting 2-hydroxy-4-halogenomethylquinolines can be readily obtained from the corresponding anilides of gamma-halogenacetoacetic acids. researchgate.netwikipedia.org

The following table outlines the synthesis of 2-hydroxyquinoline-4-carboxylic acid derivatives:

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Isatin, Carbonyl compound | 2-Hydroxyquinoline-4-carboxylic acid | Base (e.g., KOH) | - | wikipedia.orgresearchgate.net |

| 2-Hydroxy-4-halogenomethylquinoline | 2-Hydroxyquinoline-4-carboxylic acid | Aqueous alkaline hydrogen peroxide, then acid | ~84 | wikipedia.org |

| N-Acyl isatins | 2-Hydroxy-quinoline-4-carboxylic acids | Base | - | wikipedia.org |

| Isatin, Enaminones | Quinoline-4-carboxylic acids | Aqueous KOH or NaOH | <10 | researchgate.net |

| 3-Aryl-2-hydroxyquinoline-4-carboxylic acids | Various derivatives | Multiple steps | - | researchgate.net |

This table is interactive. Users can sort and filter the data.

2-Aminoquinoline-4-carboxylic acid and its derivatives are important building blocks for more complex molecules. The Doebner reaction, which condenses an aniline, an aldehyde, and pyruvic acid, is a widely used method for synthesizing quinoline-4-carboxylic acids. nih.govwikipedia.org This reaction can be adapted to produce 2-aminoquinoline (B145021) derivatives by using appropriate starting materials. nih.gov For instance, the reduction of a nitro group on a pre-formed quinoline ring can yield the desired amino functionality. nih.gov

A one-pot synthesis of 2-aminoquinoline derivatives has also been reported, starting from acetonitrile. rsc.org This method involves the stereoselective conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, followed by reductive cyclization to form the 2-aminoquinoline scaffold. rsc.org This approach is highly efficient as it is performed in a single flask.

The following table provides an overview of synthetic routes to 2-aminoquinoline-4-carboxylic acid related scaffolds:

| Starting Materials | Product | Reaction Method | Reference |

| Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid (precursor to amino derivative) | Doebner reaction | nih.gov |

| 2-Nitrobenzaldehydes, Acetonitrile | 2-Aminoquinoline derivatives | One-pot reductive cyclization | rsc.org |

| 2-[2-(2-Nitrophenyl)ethenyl]-6-R-quinoline-4-carboxylic acids | 2-[2-(2-Aminophenyl)ethyl]-6-R-quinoline-4-carboxylic acids | Hydrazine hydrate, Ethanol, Reflux | nih.gov |

This table is interactive. Users can sort and filter the data.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification and structural confirmation of 2-Hydrazinylquinoline-4-carboxylic acid would necessitate a suite of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application would be essential for an unambiguous assignment.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For ¹H NMR , the spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the protons of the hydrazinyl group (-NHNH₂), and the acidic proton of the carboxylic acid group (-COOH). The chemical shifts (δ) and coupling patterns of the aromatic protons would provide crucial information about the substitution pattern on the quinoline core. The protons of the hydrazinyl group would likely appear as broad signals due to quadrupole effects and chemical exchange, and their integration would correspond to three protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and is readily exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be expected to appear in the characteristic downfield region for carboxylic acids (typically δ 165-185 ppm). The carbons of the quinoline ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating hydrazinyl group and the electron-withdrawing carboxylic acid group.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| -NH- | Broad | s |

| -NH₂ | Broad | s |

| -COOH | >10 | br s |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C | 110 - 150 |

| C-N (Hydrazinyl) | ~155 |

Infrared Spectroscopy (FT-IR, ATR-IR)

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Key expected vibrational frequencies include the N-H stretching vibrations of the hydrazinyl group, which typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The O-H stretching vibration of the carboxylic acid would be a very broad band, usually in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid carbonyl group is a strong, sharp band typically found around 1700-1725 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the quinoline ring would be observed in the 1450-1650 cm⁻¹ region.

Hypothetical FT-IR Data for this compound

| Functional Group | Hypothetical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| N-H stretch (Hydrazine) | 3200-3400 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=N/C=C stretch (Quinoline) | 1450-1650 | Medium-Strong |

Mass Spectrometry (ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) , a soft ionization technique, would be suitable for determining the molecular weight of this compound. It would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) would be crucial for determining the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to separate the compound from any impurities before mass analysis, thus ensuring that the obtained mass spectrum corresponds to the pure substance. The fragmentation pattern observed in the MS/MS mode of an LC-MS experiment could provide further structural information.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Expected Observation |

| ESI-MS | [M+H]⁺ or [M-H]⁻ peak |

| HRMS | Exact mass confirming the molecular formula C₁₀H₉N₃O₂ |

| LC-MS/MS | Fragmentation pattern showing loss of H₂O, CO₂, and parts of the hydrazinyl group |

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinoline ring system in this compound is a chromophore that would absorb UV light. The spectrum would be expected to show absorption maxima (λ_max) characteristic of the quinoline scaffold, with the positions and intensities of the bands being influenced by the hydrazinyl and carboxylic acid substituents.

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages would be compared with the theoretically calculated values for the molecular formula C₁₀H₉N₃O₂, providing strong evidence for the compound's identity.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), would be essential to assess the purity of the synthesized compound. A pure sample would ideally show a single, sharp peak in the chromatogram.

Hypothetical Elemental Analysis Data for C₁₀H₉N₃O₂

| Element | Theoretical % |

| Carbon (C) | 59.11 |

| Hydrogen (H) | 4.46 |

| Nitrogen (N) | 20.68 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, these methods can determine molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is frequently employed to calculate optimized molecular geometries, electronic distribution, and other quantum chemical parameters. For quinoline (B57606) derivatives and hydrazones, DFT calculations, often using the B3LYP hybrid functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are standard for obtaining reliable theoretical results. nih.govmdpi.commdpi.com

These calculations provide data on the molecule's structural parameters (bond lengths and angles), dipole moment, and the distribution of electronic charge, which are crucial for understanding its stability and reactive sites. nih.govmdpi.com While specific DFT studies on 2-Hydrazinylquinoline-4-carboxylic acid are not extensively reported, analysis of related structures shows that the quinoline ring is largely planar, a feature that influences its interaction with biological targets.

Table 1: Typical Parameters Obtained from DFT Calculations for Analogous Hydrazone and Quinoline Compounds

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, highlighting electron-rich and electron-poor regions. | Identifies likely sites for electrophilic and nucleophilic attack. |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding electrostatic interactions and reactivity. |

This table is illustrative of the data typically generated in DFT studies of related compounds.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. nih.govresearchgate.net For this compound, the hydrazinyl and carboxylic acid groups are expected to significantly influence the electron distribution and the energies of these frontier orbitals.

Table 2: Conceptual Insights from Frontier Molecular Orbital (FMO) Analysis

| Orbital/Parameter | Role in Chemical Reactions | Implication for Reactivity |

| HOMO | Electron Donor (Nucleophile) | Higher energy indicates greater ability to donate electrons. |

| LUMO | Electron Acceptor (Electrophile) | Lower energy indicates greater ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Index of Stability and Reactivity | A smaller gap suggests higher reactivity and lower kinetic stability. |

This table provides a conceptual framework for interpreting FMO data.

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and unambiguous assignment of vibrational spectra, such as those obtained from Infrared (IR) and Raman spectroscopy. researchgate.net Calculated using the results from DFT, PED quantifies the contribution of each internal coordinate (like bond stretching, angle bending, or torsional rotations) to a specific vibrational mode. researchgate.net

This analysis is crucial for correctly interpreting the complex vibrational spectra of polyatomic molecules. For a molecule like this compound, PED would allow for precise assignment of vibrations associated with the quinoline ring, the carboxylic acid group (C=O, O-H), and the hydrazinyl moiety (N-H, N-N). Although no specific PED analysis has been published for this compound, the technique is essential for a complete vibrational characterization, confirming the functional groups and understanding the molecule's dynamic structure. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying how a molecule might behave in a biological environment, particularly how it interacts with proteins and other macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition.

Derivatives of quinoline-4-carboxylic acid and its hydrazides have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. These studies reveal that the quinoline scaffold can form key interactions within protein binding sites, including hydrogen bonds via the carboxylic acid and hydrazide groups, and hydrophobic or π-π stacking interactions involving the aromatic ring system. nih.govnih.gov Such analyses have identified quinoline derivatives as potential inhibitors for targets involved in cancer and infectious diseases. researchgate.netnih.govresearchgate.net

Table 3: Summary of Molecular Docking Studies on Related Quinoline Derivatives

| Compound/Scaffold | Protein Target | Key Findings and Interactions |

| Quinoline-4-carboxamide derivatives | Dihydroorotate (B8406146) Dehydrogenase (DHODH) | The carboxylate forms a salt bridge with Arginine (R136) and a hydrogen bond with Glutamine (Q47); the quinoline core engages in hydrophobic interactions. nih.gov |

| 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides | Tubulin | Active compounds bind to the colchicine (B1669291) binding site of tubulin, indicating potential as anti-proliferative agents. researchgate.net |

| 2-Aryl-4,6-disubstituted quinolines | VEGFR Tyrosine Kinase | Compounds show recognition profiles within the VGFR tyrosine kinase binding pocket, suggesting potential as antitumor agents. researchgate.net |

| Quinoline hydrazide/hydrazone derivatives | DNA Gyrase | The scaffold shows potential to inhibit bacterial DNA gyrase, a key target for antibacterial agents. nih.gov |

This table summarizes findings from studies on analogous compounds to illustrate the potential of the this compound scaffold.

Molecular Dynamics (MD) simulations provide detailed information about the physical movement of atoms and molecules over time. In the context of drug design, MD is used to analyze the stability and conformational changes of a ligand-protein complex, offering a dynamic view that complements the static picture provided by molecular docking. nih.gov

MD simulations have been used to study quinoline derivatives to assess their dynamic behavior within an enzyme's active site. nih.gov These studies can confirm the stability of key hydrogen bonds and other interactions predicted by docking, calculate binding free energies using methods like MM/PBSA, and explore the conformational flexibility of the ligand and protein. nih.gov Furthermore, MD simulations are valuable for analyzing the conformational equilibrium of functional groups, such as the syn and anti conformations of a carboxylic acid, which can be influenced by the surrounding solvent environment. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Computational chemistry plays a pivotal role in modern drug discovery by enabling the exploration of SAR and SPR. These studies help in understanding how modifications to a molecule's structure can influence its biological activity and physicochemical properties, thereby guiding the design of more potent and effective therapeutic agents.

Correlating Structural Modifications with Biological Activities

The biological profile of derivatives of this compound is intricately linked to the nature and position of substituents on the quinoline core and the hydrazinyl moiety. By forming hydrazones and other derivatives, researchers have been able to probe the structural requirements for various biological activities.

Antimicrobial Activity:

Studies on a series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones have shed light on the structural features that govern their antimicrobial effects. A key finding is the significant impact of substituents on the arylidene moiety. For instance, the presence of nitro groups has been shown to confer potent antifungal and antibacterial activity, particularly against E. coli. nih.gov One compound in this series demonstrated antifungal activity comparable to the standard drug nystatin. nih.gov Interestingly, these studies also revealed that hydrophobicity of the compounds had a weak correlation with their antimicrobial efficacy. nih.gov Furthermore, none of the tested compounds in this particular series exhibited activity against Staphylococcus aureus. nih.gov

Anticancer and Enzyme Inhibitory Activity:

The 2-substituted quinoline-4-carboxylic acid framework is a crucial component in the design of enzyme inhibitors, particularly those targeting histone deacetylases (HDACs), which are implicated in cancer. By introducing a 2-substituted phenylquinoline-4-carboxylic acid group as a "cap" region in HDAC inhibitors, researchers have developed potent and selective agents. frontiersin.org

In one such study, a series of compounds with either hydroxamic acid or hydrazide zinc-binding groups (ZBGs) were synthesized and evaluated. frontiersin.org The hydrazide-containing derivatives showed markedly improved HDAC inhibitory activity compared to their hydroxamic acid counterparts, highlighting the importance of the hydrazinyl-related moiety for potency and selectivity. frontiersin.org Specifically, certain hydrazide derivatives exhibited significant selectivity for HDAC3 over other isoforms. frontiersin.org However, a fascinating disconnect was observed between enzyme inhibition and cellular antiproliferative activity; the more potent enzyme inhibitors did not necessarily translate to greater anticancer effects in cell-based assays. frontiersin.org This underscores the complexity of drug action, where factors beyond simple enzyme inhibition, such as cell permeability and metabolism, play a crucial role.

Further SAR studies on related quinoline-4-carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH), another anticancer target, have identified three critical regions for activity:

C2 Position: Requires bulky, hydrophobic substituents.

C4 Position: Shows a strict requirement for the carboxylic acid group or its salts.

Benzo Portion of the Quinoline Ring: Appropriate substitutions in this region are necessary for inhibitory activity.

These findings provide a clear roadmap for the rational design of new inhibitors based on the 2-substituted quinoline-4-carboxylic acid scaffold.

The table below summarizes the key SAR findings for derivatives related to this compound.

| Biological Activity | Structural Modification | Effect on Activity |

| Antimicrobial | Nitro group on the arylidene moiety of hydrazones | Potent antifungal and antibacterial activity against E. coli |

| Antimicrobial | Increased hydrophobicity | Weak correlation with antimicrobial activity |

| HDAC Inhibition | Hydrazide zinc-binding group | Improved inhibitory activity and selectivity for HDAC3 |

| DHODH Inhibition | Bulky, hydrophobic substituent at C2 position | Essential for inhibitory activity |

| DHODH Inhibition | Carboxylic acid at C4 position | Strict requirement for activity |

Predicting Molecular Properties and Reactivity

Computational methods are invaluable for predicting the molecular properties and reactivity of compounds like this compound and its derivatives, thereby accelerating the drug discovery process by prioritizing compounds with favorable characteristics for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a powerful computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which are structurally related to the subject compound, QSAR models have been successfully developed to predict their activity as P-glycoprotein inhibitors, a key target in combating multidrug resistance in cancer. nih.gov

In these studies, a large number of 2D and 3D molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov By employing statistical methods like multiple linear regression (MLR) and machine learning algorithms, models are built that can predict the biological activity of new, unsynthesized compounds. nih.gov This predictive capability allows for the virtual screening of large libraries of compounds and the rational design of molecules with enhanced activity. nih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of 2-phenylquinoline-4-carboxylic acid, molecular docking studies have been instrumental in understanding their interaction with enzymes like HDACs. frontiersin.org

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. frontiersin.org For instance, the 2-substituted phenylquinoline-4-carboxylic acid moiety often acts as a "cap" that forms hydrophobic interactions with residues at the entrance of the enzyme's active site. frontiersin.org By visualizing these interactions, medicinal chemists can design modifications to the ligand that enhance its binding affinity and, consequently, its inhibitory potency.

The reactivity of the 2-hydrazinyl group is also a key consideration. It is a nucleophilic center and can readily react with electrophiles. For instance, the synthesis of hydrazones involves the reaction of the hydrazinyl group with aldehydes or ketones. nih.gov Computational methods can be employed to calculate the electron density and other quantum chemical parameters to predict the reactivity of this functional group and guide the synthesis of new derivatives.

The table below outlines some of the predicted physicochemical properties for the parent compound, 2-Hydroxyquinoline-4-carboxylic acid, which provides a baseline for understanding the properties of its hydrazinyl derivative.

| Property | Predicted Value |

| Molecular Weight | 189.17 g/mol |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 69.5 Ų |

| Formal Charge | 0 |

Data sourced from PubChem CID 85076 for the related compound 2-Hydroxyquinoline-4-carboxylic acid.

Research Applications and Biological Activity Exploration Mechanism Oriented

Role as a Versatile Building Block in Organic Synthesis

The chemical structure of 2-Hydrazinylquinoline-4-carboxylic acid, featuring a nucleophilic hydrazine (B178648) moiety and a carboxylic acid group, makes it an exceptionally useful building block in organic synthesis. These reactive sites allow for a wide range of chemical transformations, enabling the construction of more complex molecules.

Synthesis of Complex Heterocyclic Systems

The hydrazinyl group is a key functional group for building larger heterocyclic systems. It can readily react with carbonyl compounds such as aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone for synthesizing a vast array of quinoline-hydrazone derivatives. nih.goveurekaselect.comnih.gov Furthermore, the hydrazide intermediate, formed from the corresponding quinoline-4-carboxylic acid, serves as a precursor for various other heterocyclic rings. For instance, derivatives have been used to create fused heterocyclic systems like 1,3,4-oxadiazoles and thiazolidinones, which are important motifs in medicinal chemistry. ajchem-a.com The synthetic flexibility of the quinoline (B57606) hydrazide/hydrazone structure allows for the creation of diverse molecular libraries by varying the substituents on either the quinoline core or the reacting partner. mdpi.comresearchgate.net

Intermediate in Agrochemical Development

The quinoline-4-carboxylic acid scaffold is a recognized intermediate in the development of agrochemicals. sriramchem.com Specifically, the closely related compound, 2-hydroxyquinoline-4-carboxylic acid, is utilized as a precursor in the synthesis of fungicides and herbicides. sriramchem.com The structural similarity and reactive handles of this compound suggest its potential as a valuable intermediate for creating novel agrochemical agents. By modifying the core structure, researchers can fine-tune the biological activity and selectivity of these compounds to target specific agricultural pests and pathogens, potentially leading to the development of more effective crop protection strategies.

Derivatives as Pharmacophores in Medicinal Chemistry Research

In medicinal chemistry, a pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. The this compound core and its derivatives, particularly quinoline-hydrazides and -hydrazones, have been extensively explored as potent pharmacophores for developing new therapeutic agents. ajchem-a.commdpi.com

Design and Synthesis of Novel Quinoline-Hydrazide/Hydrazone Analogues

The synthesis of quinoline-hydrazide/hydrazone analogues is a common strategy in drug discovery. The general synthetic route involves the initial formation of a quinoline-4-carboxylic acid hydrazide from the corresponding acid or its ester by reacting it with hydrazine hydrate (B1144303). nih.govmdpi.com This hydrazide intermediate is then condensed with a variety of aldehydes or ketones to yield a library of quinoline-hydrazone derivatives. eurekaselect.comnih.govmdpi.com This straightforward and modular synthetic approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing different substituents. For example, researchers have synthesized series of these analogues by varying the aromatic aldehyde component to investigate how these changes affect biological outcomes like anticancer or antimicrobial activity. nih.govmdpi.comrsc.org

Table 1: Synthesis of Quinoline-Hydrazide/Hydrazone Derivatives

| Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Quinoline carboxylic acid/ester | Hydrazine Hydrate (NH₂NH₂·H₂O) | Quinoline Hydrazide | nih.govmdpi.com |

| Quinoline Hydrazide | Various Aldehydes/Ketones | Quinoline Hydrazone Analogues | eurekaselect.commdpi.com |

| 5-Substituted Isatins | 4-(4-(dimethylamino)phenyl)but-3-en-2-one | 2-Styrylquinoline-4-carboxylic acids | nih.gov |

Structural Modifications and Scaffold Diversity

To enhance potency, selectivity, and drug-like properties, the basic quinoline-hydrazone scaffold is often subjected to extensive structural modifications. These modifications can involve several strategies:

Substitution on the Quinoline Ring: Introducing various substituents (e.g., methyl, bromo, methoxy) on the quinoline nucleus can significantly impact biological activity. mdpi.comnih.gov

Hybridization with Other Pharmacophores: The quinoline-4-carboxylic acid moiety has been hybridized with other biologically active heterocycles, such as benzimidazole, to create novel compounds with potentially enhanced or synergistic effects. researchgate.net

Modification of the Linker and Terminal Group: The hydrazone linker itself can be part of a more complex system. Research has explored incorporating the quinoline-4-carboxylic acid structure into larger, more complex scaffolds, such as inhibitors of histone deacetylases (HDACs), where the quinoline portion acts as a "cap" group and is connected via a linker to a zinc-binding group like a hydrazide or hydroxamic acid. nih.gov This creates significant scaffold diversity, moving from simple hydrazones to elaborate multi-component enzyme inhibitors.

Creation of Fused and Complex Heterocycles: The reactive hydrazide intermediate can be used to build other heterocyclic rings, leading to diverse scaffolds like thiazolidinones and oxadiazoles, expanding the chemical space for drug discovery. ajchem-a.com

Exploration of Biological Activities (Mechanism-Oriented)

Derivatives of this compound have been investigated for a wide spectrum of biological activities. Modern research focuses not just on identifying active compounds but also on elucidating their mechanism of action at the molecular level.

The primary mechanism often involves the interaction of these molecules with specific biological targets, such as enzymes or cellular receptors, leading to the modulation of key pathways.

Anticancer Activity: Numerous quinoline-hydrazone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.comrsc.org The proposed mechanisms are diverse and target-specific.

HDAC Inhibition: Certain 2-phenylquinoline-4-carboxylic acid hydrazides have been designed as selective inhibitors of histone deacetylase 3 (HDAC3), an enzyme implicated in cancer development. nih.govfrontiersin.org Inhibition of HDACs can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR Kinase Inhibition: Styrylquinoline derivatives have been evaluated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote tumor growth.

Induction of Apoptosis: Some quinoline-based dihydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells in a dose-dependent manner. rsc.org Molecular docking studies suggest these compounds may bind to DNA or inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. rsc.org

Topoisomerase Inhibition: The related quinoline scaffold is known to produce inhibitors of DNA topoisomerase II, an enzyme essential for DNA replication. drugbank.com This provides another potential mechanism for the anticancer effects of quinoline derivatives.

Antimicrobial Activity: The quinoline core is present in several antibacterial drugs, and derivatives of quinoline-4-carboxylic acid hydrazide have shown promise as antimicrobial agents. nih.govajchem-a.comnih.gov

Broad-Spectrum Activity: Compounds have been tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). nih.govajchem-a.com

Mechanism of Action: While not always fully elucidated, potential mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase, which is a target for the quinolone class of antibiotics. nih.gov

Antioxidant Activity: Some quinoline-hydrazone derivatives have been synthesized and evaluated for their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant potential of these compounds was assessed using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of a compound to neutralize a stable radical cation. researchgate.net

Table 2: Investigated Biological Activities and Potential Mechanisms

| Biological Activity | Specific Derivative/Class | Investigated Mechanism/Target | Reference(s) |

|---|---|---|---|

| Anticancer | 2-Phenylquinoline-4-carboxylic acid hydrazides | Histone Deacetylase 3 (HDAC3) inhibition | nih.govfrontiersin.org |

| Anticancer | 2-Styrylquinoline derivatives | Epidermal Growth Factor Receptor (EGFR) kinase inhibition | nih.gov |

| Anticancer | Quinoline-based dihydrazones | Induction of apoptosis; potential DNA binding or CDK2 inhibition | rsc.org |

| Antimicrobial | Quinoline hydrazide-hydrazones | Inhibition of DNA gyrase; general antimicrobial effects | nih.govnih.gov |

Enzyme Inhibitory Studies

Derivatives of this compound have been extensively studied for their ability to inhibit a range of enzymes implicated in disease. The hydrazide and related functional groups often play a crucial role as zinc-binding groups (ZBGs) or in forming key interactions within enzyme active sites. nih.govfrontiersin.org

The inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression, is a major focus in anticancer drug discovery. nih.govbohrium.com Derivatives of 2-phenylquinoline-4-carboxylic acid featuring a hydrazide moiety have been synthesized and evaluated for their inhibitory activity against Class I HDACs. nih.govfrontiersin.org The hydrazide group, in this context, functions as a zinc-binding group, which is essential for the inhibitory action. frontiersin.org

In one study, a hydrazide-bearing derivative, compound D29 , demonstrated potent and selective inhibition of HDAC3. frontiersin.orgfrontiersin.org This compound showed remarkable inhibitory activity against HDAC3 with a half-maximal inhibitory concentration (IC₅₀) value of 0.477 µM. frontiersin.org Its activity against other HDAC isoforms was significantly lower, with IC₅₀ values of 32.59 µM for HDAC1 and 183.5 µM for HDAC2, and minimal inhibition of HDAC6 (IC₅₀ >1,000 µM). frontiersin.org This high selectivity for HDAC3 is a noteworthy finding, as selective inhibition of this isoform is a promising strategy in cancer therapy. nih.govfrontiersin.org Another related compound, D28 , also showed HDAC3 selectivity with an IC₅₀ of 24.45 µM, while showing no activity against HDAC1, 2, and 6. frontiersin.org

Research has primarily focused on HDACs 1, 2, 3, and 6 for this class of compounds. nih.govfrontiersin.org While HDAC8 is a Class I zinc-dependent enzyme, specific inhibitory data for this compound derivatives against HDAC8 was not prominent in the reviewed literature. nih.gov

Table 1: HDAC Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Hydrazide Derivative (D29) This table is interactive. You can sort and filter the data.

| Target Enzyme | IC₅₀ (µM) | Selectivity Profile |

| HDAC1 | 32.59 | Moderate Inhibition |

| HDAC2 | 183.5 | Weak Inhibition |

| HDAC3 | 0.477 | Potent Inhibition |

| HDAC6 | >1000 | No Inhibition |

Sirtuin 3 (SIRT3), a member of the Class III NAD⁺-dependent deacetylase family, is primarily located in the mitochondria and is a key regulator of metabolic processes. frontiersin.org Its role in cancer has made it an attractive therapeutic target. frontiersin.org A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as potential SIRT3 inhibitors. frontiersin.org

Within this series, molecule P6 emerged as a potent and selective inhibitor of SIRT3. frontiersin.org It exhibited an IC₅₀ value of 7.2 µM against SIRT3. frontiersin.org Importantly, it showed significantly less activity against other Class I sirtuins, with IC₅₀ values of 32.6 µM for SIRT1 and 33.5 µM for SIRT2, underscoring its selectivity. frontiersin.org Molecular docking analyses suggested a specific binding pattern for P6 within the active site of SIRT3, which differs from its binding in SIRT1 and SIRT2. frontiersin.org

Table 2: Sirtuin Inhibitory Selectivity of Compound P6 This table is interactive. You can sort and filter the data.

| Target Enzyme | IC₅₀ (µM) |

| SIRT1 | 32.6 |

| SIRT2 | 33.5 |

| SIRT3 | 7.2 |

Research into the inhibitory effects of this quinoline scaffold has extended to enzymes involved in inflammation. Human non-pancreatic secretory phospholipase A2 (hnps-PLA2) is an enzyme that promotes inflammation through the release of arachidonic acid. nih.gov A study focused on quinoline-4-methyl esters as competitive inhibitors of hnps-PLA2. nih.gov Among the synthesized compounds, compound 3o was identified as the most effective, with an IC₅₀ value of 1.5 μM. nih.gov

Based on the available scientific literature, the investigation of this compound derivatives as inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) is not a prominently documented area of research.

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing type-2 diabetes. Aryl-quinoline-4-carbonyl hydrazones, derived from the core structure, have been evaluated as α-glucosidase inhibitors. One investigation identified compound 11k as the most potent inhibitor in its series, displaying an IC₅₀ value of 26.0 ± 0.8 μM.

Antimicrobial Research Focus

The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties, with research delving into their specific mechanisms of action.

A primary mechanism of action for quinoline-based antibacterials is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and managing DNA topology. nih.gov DNA gyrase inhibitors can block bacterial growth by preventing the enzyme from introducing negative supercoils into DNA.

Research has confirmed that derivatives of this compound function as microbial DNA gyrase inhibitors. A study focusing on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives demonstrated their efficacy in an S. aureus DNA gyrase supercoiling assay. This provides direct evidence that this class of compounds targets this essential bacterial enzyme.

The antibacterial spectrum of these derivatives has also been explored. Hydrazide-hydrazone derivatives of 2-arylquinoline-4-carboxylic acid have shown potent activity against the Gram-negative bacterium Escherichia coli and the fungus Candida albicans. However, in the same study, the compounds demonstrated no significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. In contrast, other studies on different sets of 2-phenyl-quinoline-4-carboxylic acid derivatives have reported significant activity against Gram-positive bacteria such as S. aureus and Bacillus subtilis. This suggests that the substitution patterns on the quinoline and phenyl rings play a critical role in determining the antibacterial spectrum.

Antifungal Activity Assessment

Derivatives of this compound have demonstrated notable antifungal properties. Specifically, a series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones have been synthesized and evaluated for their in vitro activity against various fungal pathogens. nih.govresearchgate.net One study highlighted that compounds featuring nitro substituents on the arylidene moiety exhibited potent antifungal effects. nih.gov Another study found that certain hydrazide-hydrazone derivatives displayed significant activity against Candida albicans. researchgate.net

The mechanism of antifungal action is thought to involve the disruption of fungal cell wall integrity. Preliminary mechanistic studies on related quinoline derivatives showed that they can induce abnormal morphology of cell walls and vacuoles, leading to increased membrane permeability and the release of cellular contents. nih.gov The hydrazide-hydrazone moiety itself is recognized as a crucial structural feature for a range of biological activities, including antifungal action. researchgate.netresearchgate.net

Table 1: Antifungal Activity of Selected 2-Arylquinoline-4-Carboxylic Acid Hydrazide-Hydrazones

| Compound | Target Fungus | Activity | Reference |

|---|---|---|---|

| Nitro-substituted derivatives | Candida albicans | Potent | nih.gov |

| Hydrazide-hydrazone 23 | Candida albicans | Comparable to nystatin | nih.gov |

Antiprotozoal Investigations

The quinoline scaffold is historically significant in the development of antimalarial drugs. ijcps.orgmdpi.com Research into this compound derivatives has continued this legacy, with studies exploring their potential against various protozoan parasites.

Antimalarial Activity: New analogues of known antimalarial compounds have been synthesized from quinoline-4-carboxylic acid. nih.gov These derivatives have been tested in vitro against both chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Several of these newly synthesized compounds have shown promising antiplasmodial activity and selectivity. nih.gov The hydrazide-hydrazone moiety, present in many derivatives of this compound, is also associated with antimalarial properties. researchgate.net

Antitrypanosomal Activity: While direct studies on the antitrypanosomal activity of this compound are limited, the broader class of quinoline derivatives has been investigated for this purpose. The structural similarities to known antiprotozoal agents suggest that this is a promising area for future research.

Antiproliferative Activity in Cell-Based Assays and Mechanistic Studies

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. These studies have explored their effects on cell proliferation, the cell cycle, and the induction of apoptosis.

Cell Cycle Arrest and Apoptosis: Several studies have demonstrated that derivatives of quinoline-4-carboxylic acid can induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govresearchgate.netnih.gov For example, certain 2-phenylquinoline-4-carboxylic acid derivatives have been shown to cause G2/M phase cell cycle arrest and promote apoptosis. nih.gov Another study on quinoline-2-carboxylic acid aryl esters found that they could significantly block the S phase of the cell cycle and induce apoptosis in prostate cancer cells. nih.gov This apoptotic induction was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, a novel quinazoline-based carboxylic acid was found to arrest the cell cycle at the G1 phase and induce apoptosis. mdpi.com

DNA Intercalation: The mechanism of antiproliferative activity for some quinoline derivatives is believed to involve their interaction with DNA. Some 2-amino-4-anilinoquinazoline derivatives, which showed interesting antiproliferative activity without inhibiting tyrosine kinases, were investigated for their potential to interact with double-stranded DNA. This suggests that DNA intercalation could be a viable mechanism of action for this class of compounds.

Table 2: Antiproliferative Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid derivatives | K562 | G2/M cell cycle arrest, apoptosis | nih.gov |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | S phase cell cycle arrest, apoptosis | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | G1 phase cell cycle arrest, apoptosis | mdpi.com |

Antioxidant Activity in vitro

The antioxidant potential of this compound derivatives has been explored in several in vitro studies. These compounds have shown the ability to scavenge free radicals, a property that is beneficial in combating oxidative stress.

Derivatives of 4-hydrazinoquinoline (B99260) have been identified as good antioxidants. reports-vnmedical.com.ua In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, derivatives of quinoline-4-carboxylic acid demonstrated the ability to donate hydrogen radicals, indicating their antioxidant capacity. ui.ac.idui.ac.id The presence of an aromatic ring and a carboxylic group appears to be important for this activity. ui.ac.idui.ac.id However, it is noteworthy that in one study, while certain quinoline-4-carboxylic acids showed anti-inflammatory properties, they lacked significant DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov Another study synthesized a series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and evaluated their antioxidant activity using the ABTS assay, with some compounds showing good activity. researchgate.net

Studies on Binding to Biomolecules

The interaction of this compound derivatives with biomolecules like DNA and serum albumins is crucial for understanding their pharmacokinetic and pharmacodynamic properties.

DNA Binding: As mentioned in the antiproliferative section, the ability of quinoline derivatives to interact with DNA is a key area of investigation. This interaction can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells.

Bovine Serum Albumin (BSA) Binding: Serum albumins are major carrier proteins in the blood, and the binding of drugs to these proteins can significantly affect their distribution and availability. The carboxylic acid functional group, a key feature of the parent compound, is known to facilitate interaction at binding site II of serum albumins. nih.gov Studies on the interaction of quinoline yellow with bovine serum albumin (BSA) have shown that binding occurs, and at higher concentrations, it can even trigger BSA aggregation. nih.gov The binding affinity is influenced by the specific structure of the quinoline derivative.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of utilizing 2-hydrazinylquinoline-4-carboxylic acid hinges on the development of new and improved methods for its synthesis. Researchers are focused on creating synthetic pathways that are not only more efficient in terms of yield and purity but are also more environmentally friendly. The goal is to move away from traditional, often harsh, chemical processes towards more sustainable "green" chemistry approaches. This includes the exploration of novel catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, is another key area of focus to streamline the production of this important molecule.

Advanced Structure-Activity Relationship (SAR) and Ligand Design for Selectivity

A critical area of ongoing research involves detailed structure-activity relationship (SAR) studies to understand how modifications to the this compound molecule affect its biological activity. By systematically altering different parts of the chemical structure, scientists can identify the key features responsible for its therapeutic effects. This knowledge is then applied to the rational design of new ligands with enhanced potency and, crucially, improved selectivity for their biological targets. The aim is to create derivatives that are highly effective against a specific disease target while minimizing off-target effects, which can lead to unwanted side effects.

Integration of Computational and Experimental Approaches for Drug Discovery Leads

The synergy between computational modeling and experimental validation is accelerating the discovery of new drug leads based on the this compound framework. In silico techniques, such as molecular docking and virtual screening, allow researchers to rapidly evaluate large libraries of virtual compounds for their potential to interact with specific biological targets. These computational predictions help to prioritize which molecules should be synthesized and tested in the laboratory. This integrated approach saves significant time and resources compared to traditional high-throughput screening methods, enabling a more focused and efficient drug discovery process.

Exploration of New Biological Targets and Mechanisms of Action

While the inhibitory effects of this compound derivatives on certain enzymes are known, there is a growing interest in identifying new biological targets and elucidating their mechanisms of action. Researchers are employing a variety of techniques, including proteomics and chemical biology approaches, to uncover novel protein interactions and signaling pathways modulated by this class of compounds. This exploration could reveal previously unknown therapeutic applications for diseases ranging from cancer to neurodegenerative disorders and infectious diseases. Understanding the precise molecular mechanisms will be crucial for the development of the next generation of drugs derived from this scaffold.

Potential Applications in Materials Science and Other Non-Biological Fields

Beyond its biomedical potential, the unique chemical structure of this compound makes it an attractive candidate for applications in materials science. Its ability to coordinate with metal ions suggests potential uses in the development of novel catalysts, sensors, and functional coordination polymers. The quinoline (B57606) ring system also possesses interesting photophysical properties, which could be exploited in the design of new organic light-emitting diodes (OLEDs) or fluorescent probes for chemical sensing. Further research into these non-biological applications could open up entirely new avenues for the use of this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazinylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?